Boc-D-2-aminobutanoic acid sodium salt

Description

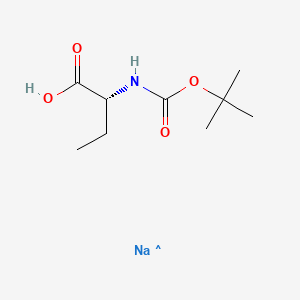

Boc-D-2-aminobutanoic acid sodium salt (CAS: 45121-22-0) is a sodium salt derivative of the D-enantiomer of 2-aminobutanoic acid, protected by a tert-butoxycarbonyl (Boc) group. This compound is widely utilized in peptide synthesis as a building block, where the Boc group safeguards the amino functionality during coupling reactions. The molecular formula is C₉H₁₇NO₄, with a molecular weight of 203.24 g/mol, and it is supplied at 98% purity in 25 kg/桶 packaging by Sichuan Tongsheng Bio-Pharmaceutical . Its sodium salt form enhances solubility in aqueous solutions, making it suitable for bioconjugation and pharmaceutical applications.

Properties

InChI |

InChI=1S/C9H17NO4.Na/c1-5-6(7(11)12)10-8(13)14-9(2,3)4;/h6H,5H2,1-4H3,(H,10,13)(H,11,12);/t6-;/m1./s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWUCGPKDGWTSI-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OC(C)(C)C.[Na] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)NC(=O)OC(C)(C)C.[Na] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NNaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820574-87-5 | |

| Record name | Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, sodium salt (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820574-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-2-aminobutanoic acid sodium salt typically involves the protection of the amino group of D-2-aminobutanoic acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is carried out under aqueous conditions or in an organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Boc-D-2-aminobutanoic acid sodium salt undergoes various chemical reactions, including:

Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Di-tert-butyl dicarbonate (Boc2O) and sodium hydroxide for protection; various acyl chlorides or anhydrides for amide bond formation.

Major Products Formed

Deprotection: D-2-aminobutanoic acid.

Substitution: Peptides or amides containing the D-2-aminobutanoic acid residue.

Scientific Research Applications

Peptide Synthesis

Boc-D-2-aminobutanoic acid sodium salt serves as a crucial intermediate in the synthesis of peptides. The Boc (tert-butyloxycarbonyl) protecting group is widely used to protect amino groups during peptide synthesis, allowing for selective reactions at other functional groups. This compound enables the formation of dipeptides and larger peptides with high purity and yield.

Case Study: Peptide Synthesis Using Boc-D-2-Aminobutanoic Acid

In a study published in RSC Advances, researchers utilized Boc-protected amino acids to synthesize various peptides. The application of this compound in this context demonstrated improved yields and reduced reaction times compared to traditional methods .

Nonproteinogenic Amino Acids

This compound is also utilized in the synthesis of nonproteinogenic amino acids, which are essential for developing novel pharmaceuticals and biologically active compounds. Its structural properties allow for modifications that lead to diverse functionalities.

Synthesis Techniques

Recent advancements have highlighted the use of palladium-catalyzed reactions involving Boc-protected amino acids to create nonproteinogenic derivatives. These derivatives can exhibit unique biological activities, making them valuable in drug discovery .

Drug Development

The compound's role extends into drug development, particularly in creating ligands for GABA receptors. Research indicates that modifications involving this compound can enhance the pharmacokinetic profiles of ligands targeting specific GABA receptor subtypes, which are crucial for treating neurological disorders .

Example: GABA Receptor Ligands

A study focused on synthesizing deuterated ligands for GABA receptors showed that incorporating Boc-protected amino acids significantly improved metabolic stability and bioavailability. This finding underscores the importance of this compound in developing effective therapeutics .

Analytical Chemistry Applications

In analytical chemistry, this compound is employed as a standard for various analytical techniques, including HPLC and NMR spectroscopy. Its stable properties make it an ideal candidate for calibration and validation in analytical procedures .

Biochemical Research

The compound has been applied in biochemical studies to understand enzyme interactions and metabolic pathways involving amino acids. Its ability to act as a substrate or inhibitor provides insights into enzymatic mechanisms and potential therapeutic targets.

Summary Table: Applications of this compound

Mechanism of Action

The mechanism of action of Boc-D-2-aminobutanoic acid sodium salt primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Sodium Salts of Butanoic Acid Derivatives

The following table summarizes key structural, physicochemical, and functional differences between Boc-D-2-aminobutanoic acid sodium salt and related compounds:

Structural and Functional Analysis

This compound vs. 2-Hydroxybutanoic-d3 Acid Sodium Salt Functional Groups: The Boc derivative contains an amino group protected by a Boc group, whereas the deuterated compound features a hydroxy group. The deuterium in the latter may enhance metabolic stability in tracer studies . Applications: The Boc compound is tailored for peptide synthesis, while the deuterated variant serves as a labeled degradation marker in copolymer research.

This compound vs. 3-Methyl-2-oxobutanoic Acid Sodium Salt Structural Differences: The oxo acid lacks an amino group but includes a branched methyl group and ketone functionality. This structural distinction directs its use in keto acid metabolism research, contrasting with the Boc compound’s role in peptide chain elongation .

This compound vs.

Solubility and Stability Considerations

- Sodium Salt Formation: Sodium salts, including this compound, generally exhibit improved aqueous solubility compared to their free acid forms, a property critical for biomedical applications .

- Stability: The Boc group enhances stability against racemization during peptide synthesis, whereas unprotected analogs (e.g., 2-hydroxybutanoic acid sodium salt) may undergo faster degradation .

Q & A

Q. What are the standard laboratory methods for synthesizing Boc-D-2-aminobutanoic acid sodium salt?

Synthesis typically involves sequential steps:

- Protection : Boc (tert-butoxycarbonyl) protection of the amine group to prevent unwanted side reactions .

- Coupling : Reaction with appropriate reagents (e.g., HATU or EDC) to form intermediates .

- Deprotection : Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid) .

- Salt Formation : Neutralization with sodium hydroxide to yield the sodium salt . Solubility testing (e.g., in water or organic solvents) is critical to confirm product purity .

Q. How is solubility testing conducted for Boc-protected amino acid salts?

- Experimental Protocol :

Prepare saturated solutions in varying solvents (water, ethanol, DMSO).

Filter undissolved material and quantify solubility via gravimetric analysis or spectrophotometry .

Classify as soluble (>0.1 M) or insoluble (<0.01 M) based on thresholds .

- Key Considerations : Temperature, pH, and ionic strength must be controlled to replicate physiological or reaction conditions .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify Boc-group integrity and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .

- Infrared (IR) Spectroscopy : Confirmation of carboxylate and amide functional groups .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in this compound synthesis?

- Quality Control Strategies :

- Chromatography : Use HPLC to monitor purity (>95%) and detect impurities .

- Standardized Protocols : Strict control of reaction time, temperature, and stoichiometry .

- Batch Analysis : Compare peptide content, salt content, and solubility across batches via MS and gravimetry .

- Documentation : Adhere to reporting standards (e.g., SRQR guidelines) to ensure transparency in methodological variations .

Q. What experimental design considerations are critical for studying the compound’s stability under varying pH conditions?

- Accelerated Stability Testing :

Prepare solutions at pH 2–12 and store at 25°C/40°C.

Sample aliquots at intervals (0, 1, 2, 4 weeks) for HPLC analysis .

- Data Interpretation : Use Arrhenius kinetics to predict degradation rates and identify optimal storage conditions .

- Confounding Factors : Account for buffer composition and ionic strength effects on stability .

Q. How should researchers analyze contradictory data regarding the compound’s reactivity in peptide coupling reactions?

- Systematic Review Approach :

Aggregate data from published studies on coupling efficiency (e.g., HATU vs. EDC) .

Perform meta-analysis to identify trends (e.g., solvent effects, temperature dependencies) .

Validate findings via controlled replication experiments .

- Root-Cause Analysis : Investigate differences in reagent purity, anhydrous conditions, or catalytic additives .

Q. What advanced techniques are recommended for characterizing the compound’s ionic interactions in biological systems?

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with biomolecules (e.g., enzymes or receptors) .

- Circular Dichroism (CD) : Assess conformational changes in peptides incorporating the compound .

- X-ray Crystallography : Resolve 3D structural details of salt bridges in protein complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.